molecular formula C19H17FN2OS2 B2640931 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922885-90-3

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2640931
CAS No.: 922885-90-3
M. Wt: 372.48
InChI Key: UEBUMHDHCJNWDJ-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction.

    Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a phenylthio group is attached to the butanamide backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to form derivatives.

    Reduction: Reduction reactions could be used to modify the thiazole ring or other parts of the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-(4-bromophenyl)thiazol-2-yl)-4-(phenylthio)butanamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide might confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c20-15-10-8-14(9-11-15)17-13-25-19(21-17)22-18(23)7-4-12-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUMHDHCJNWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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